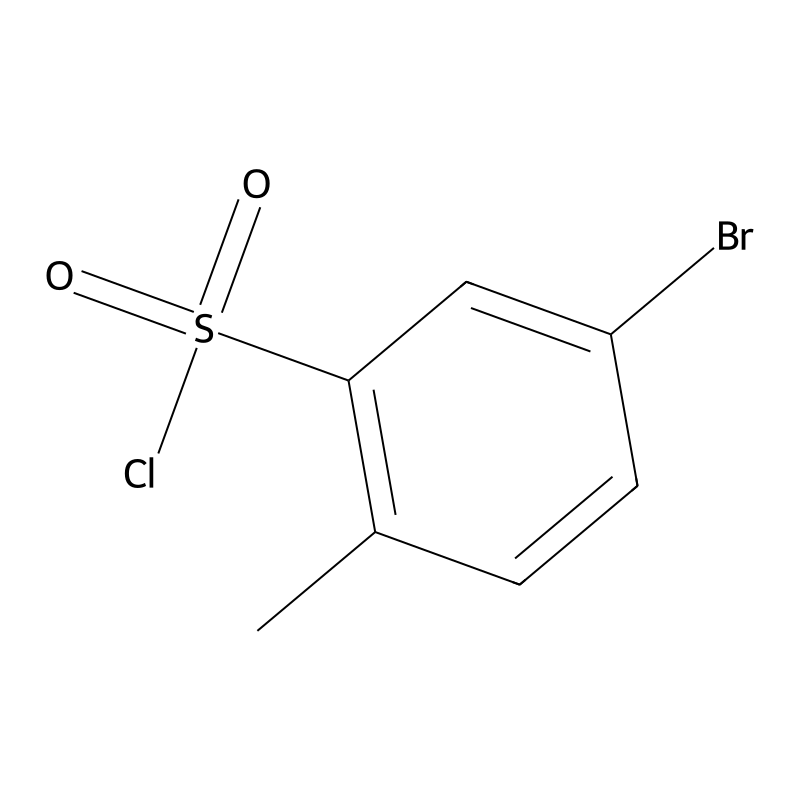5-Bromo-2-methylbenzene-1-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
- 5-BMBS chloride serves as a versatile building block for the synthesis of various organic molecules. Its reactive sulfonyl chloride group readily undergoes nucleophilic substitution reactions, allowing the introduction of diverse functional groups. For instance, a study describes its use in the synthesis of biaryl sulfones, a class of compounds with potential applications in medicinal chemistry and materials science [].
Medicinal Chemistry:
- The potential biological activity of 5-BMBS chloride derivatives is being explored. A study reports its application in the synthesis of sulfonamide derivatives, a class of compounds with diverse biological activities, including antibacterial and anticancer properties []. However, further investigation is needed to determine the specific biological effects of 5-BMBS chloride and its derivatives.
Material Science:
- The potential use of 5-BMBS chloride in the development of new materials is being investigated. Studies suggest its applicability in the synthesis of polymers with desirable properties, such as improved thermal stability and electrical conductivity []. However, further research is needed to explore the full potential of 5-BMBS chloride in this field.
5-Bromo-2-methylbenzene-1-sulfonyl chloride, with the molecular formula C₇H₆BrClO₂S and a molecular weight of 269.54 g/mol, is a sulfonyl chloride derivative known for its utility in various chemical syntheses and biological applications. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the benzene ring, along with a sulfonyl chloride functional group. It is typically available in a purity of around 95% and is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
- Electrophilic Aromatic Substitution: The sulfonyl chloride group can readily react with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids .
- Formation of Heterocycles: This compound is instrumental in synthesizing various heterocyclic compounds, particularly 1,2,4-triazole derivatives, which exhibit antimicrobial properties .
The biological activity of 5-Bromo-2-methylbenzene-1-sulfonyl chloride primarily stems from its derivatives. Compounds synthesized from it have shown significant antibacterial properties and surface activity. These characteristics make them promising candidates for applications in pharmaceuticals and biocides . Furthermore, the compound's ability to form sulfonamides can influence various biochemical pathways, potentially affecting cellular functions and enzyme activities .
Several methods exist for synthesizing 5-Bromo-2-methylbenzene-1-sulfonyl chloride:
- From 5-Bromo-2-methylbenzene: The compound can be synthesized by reacting 5-bromo-2-methylbenzene with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Via Sulfonation: Another method involves the direct sulfonation of the corresponding aromatic compound followed by chlorination to yield the desired sulfonyl chloride product.
These methods highlight its accessibility for research applications in organic synthesis .
5-Bromo-2-methylbenzene-1-sulfonyl chloride finds application in various fields:
- Organic Synthesis: It is widely used in the preparation of sulfonamides and other biologically active compounds.
- Pharmaceuticals: Its derivatives are explored for their potential antibacterial properties and therapeutic effects.
- Material Science: The compound may be utilized in developing surface-active agents due to its unique chemical properties .
Interaction studies reveal that 5-Bromo-2-methylbenzene-1-sulfonyl chloride can interact with various biomolecules, influencing enzyme activity and cellular processes. The compound's reactivity allows it to modify proteins through sulfonamide bond formation, which can alter protein functions and cellular signaling pathways. Additionally, it shows potential for high gastrointestinal absorption and blood-brain barrier permeability, indicating possible central nervous system effects .
Several compounds share structural similarities with 5-Bromo-2-methylbenzene-1-sulfonyl chloride. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Bromo-2-methoxybenzenesulfonyl chloride | C₇H₇BrClO₂S | Contains a methoxy group instead of a methyl group. |
| 4-Bromo-2-methylbenzenesulfonyl chloride | C₇H₇BrClO₂S | Bromine at the 4-position alters reactivity. |
| 3-Bromo-2-methylbenzenesulfonyl chloride | C₇H₇BrClO₂S | Different positioning of bromine affects properties. |
The uniqueness of 5-Bromo-2-methylbenzene-1-sulfonyl chloride lies in its specific arrangement of substituents on the benzene ring, which influences its reactivity and biological activity compared to these similar compounds .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]
Pictograms

Irritant








